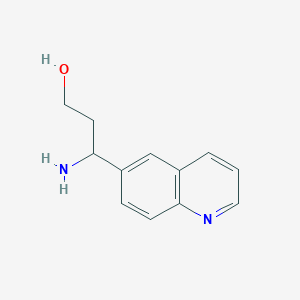
3-Amino-3-(quinolin-6-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(quinolin-6-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It features a quinoline ring attached to a propanol chain with an amino group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(quinolin-6-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of quinoline-6-carboxylic acid followed by amination and hydroxylation steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid derivatives.
Reduction: 3-Amino-3-(quinolin-6-yl)propane.
Substitution: N-acyl or N-alkyl derivatives of the original compound.
Applications De Recherche Scientifique
3-Amino-3-(quinolin-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(quinolin-6-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(quinolin-5-yl)propan-1-ol
- 3-Amino-3-(quinolin-8-yl)propan-1-ol
- 3-Amino-1-propanol
Comparison: 3-Amino-3-(quinolin-6-yl)propan-1-ol is unique due to the position of the amino and hydroxyl groups on the propanol chain and the specific substitution on the quinoline ring. This unique structure can result in different reactivity and biological activity compared to its analogs .
Activité Biologique
3-Amino-3-(quinolin-6-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative data with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline moiety, which is known for its diverse biological activities. The presence of the amino alcohol group enhances its potential interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors, modulating biochemical pathways that can lead to various biological effects. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It may interact with receptors that play roles in cellular signaling pathways, influencing cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of cancer cells by targeting pathways such as BCL6 and NF-kB, which are crucial in tumorigenesis .
Table 1: Anticancer Activity of Quinoline Derivatives
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against various pathogens, suggesting that this compound may possess similar effects.
Case Study: Antimicrobial Properties
A study on related quinoline compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of this compound relative to other quinoline derivatives.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Moderate | Low | |
| 3-Amino-(quinolin-X)-propan-1-alcohol | High | Moderate | |
| This compound | TBD | TBD |
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-amino-3-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2 |
Clé InChI |
DARYKJYXTYGLPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















